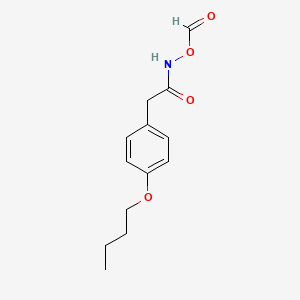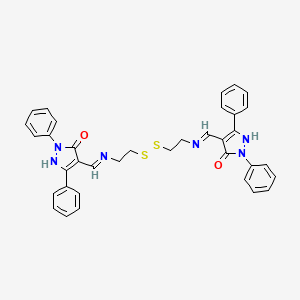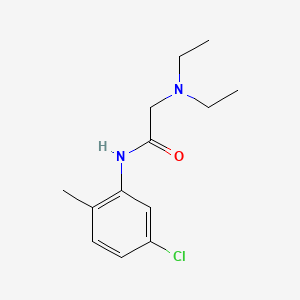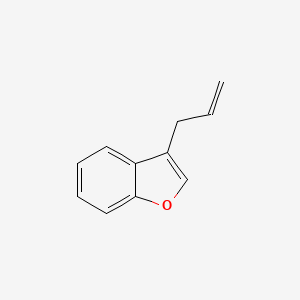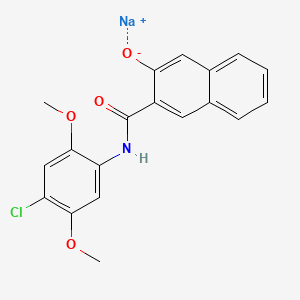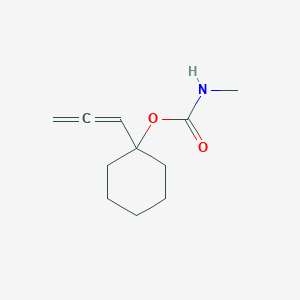
1-Propadienylcyclohexyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propadienylcyclohexyl methylcarbamate is an organic compound belonging to the carbamate family Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propadienylcyclohexyl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with methyl isocyanate under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propadienylcyclohexyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Substitution reactions can occur at the carbamate group, often facilitated by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexyl methylcarbamate oxides.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
1-Propadienylcyclohexyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of pesticides, fungicides, and herbicides.
Mecanismo De Acción
The mechanism of action of 1-propadienylcyclohexyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure .
Comparación Con Compuestos Similares
Cyclohexyl methylcarbamate: Similar in structure but lacks the propadienyl group.
Phenyl methylcarbamate: Contains a phenyl group instead of a cyclohexyl group.
Ethyl methylcarbamate: Contains an ethyl group instead of a cyclohexyl group.
Uniqueness: 1-Propadienylcyclohexyl methylcarbamate is unique due to its propadienyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
InChI |
InChI=1S/C11H17NO2/c1-3-7-11(14-10(13)12-2)8-5-4-6-9-11/h7H,1,4-6,8-9H2,2H3,(H,12,13) |
Clave InChI |
DWRVMGYWRXNJEE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1(CCCCC1)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



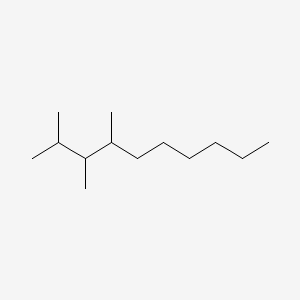
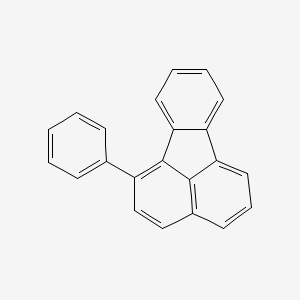
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)


